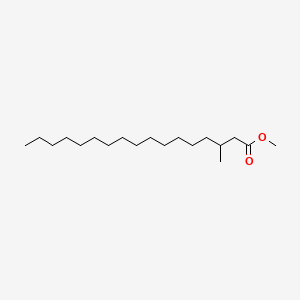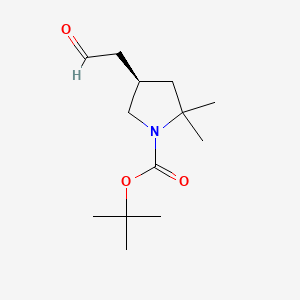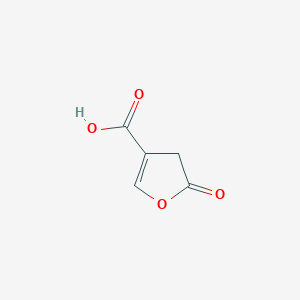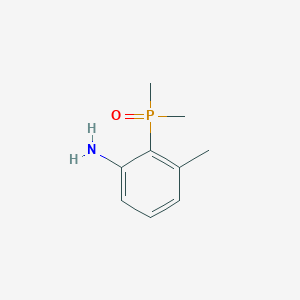![molecular formula C18H19NO4 B13923431 [4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
[4-(2-Cbz-aminoEthyl)phenyl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to an aminoethyl group, which is further connected to a phenylacetic acid moiety . The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(2-aminoethyl)phenylacetic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of .
Reduction: Reduction reactions can target the Cbz group, leading to the removal of the protecting group and the formation of the free amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under controlled conditions.
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of .
Substitution: Introduction of various substituents such as or on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of peptides and pharmaceutical compounds due to its protected amine group .
Biology:
- Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids .
Medicine:
- Investigated for its potential use in the development of drug delivery systems and prodrugs where the Cbz group can be selectively removed under physiological conditions .
Industry:
Mecanismo De Acción
The mechanism of action of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid primarily involves the protection and deprotection of the amino group. The Cbz group serves as a protecting group that can be selectively removed under specific conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis and drug development , where selective protection and deprotection are crucial .
Comparación Con Compuestos Similares
[4-(2-Boc-aminoEthyl)phenyl]acetic acid: Similar structure but with a protecting group instead of Cbz.
[4-(2-Fmoc-aminoEthyl)phenyl]acetic acid: Contains an protecting group.
[4-(2-Ac-aminoEthyl)phenyl]acetic acid: Features an protecting group.
Uniqueness:
- The Cbz group in [4-(2-Cbz-aminoEthyl)phenyl]acetic acid offers mild deprotection conditions using catalytic hydrogenation , which is advantageous in multi-step synthesis .
- The compound’s structural similarity to natural amino acids makes it a valuable intermediate in biochemical studies and pharmaceutical applications .
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21) |
Clave InChI |
WHIFKDHRRQLKIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)


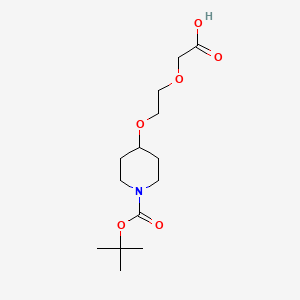

![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
